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Compound of Interest

Compound Name: SEA0400

Cat. No.: B1680941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent research compounds,

SEA0400 and YM-244769, both of which are potent inhibitors of the sodium-calcium exchanger

(NCX). The NCX plays a critical role in cardiac calcium homeostasis, and its modulation is a

key area of investigation for various cardiovascular diseases. This document summarizes their

performance in cardiac models, supported by experimental data, to aid researchers in selecting

the appropriate tool for their studies.

Executive Summary
Both SEA0400 and YM-244769 are effective inhibitors of the cardiac Na+/Ca2+ exchanger

isoform 1 (NCX1). While both compounds exhibit similar potency in inhibiting NCX1, their

selectivity for different NCX isoforms varies. SEA0400 is a highly potent and selective inhibitor

of NCX1.[1] In contrast, YM-244769, while also potently inhibiting NCX1, shows a preferential

inhibition of the NCX3 isoform, which is more predominantly expressed in the brain and skeletal

muscle. This guide will delve into their mechanisms of action, comparative efficacy in cardiac

models, and provide detailed experimental protocols.

Mechanism of Action
Both SEA0400 and YM-244769 are benzyloxyphenyl derivatives that inhibit the Na+/Ca2+

exchanger.[2] Their primary mode of action in cardiac myocytes is the inhibition of NCX1, a

crucial protein for extruding calcium from the cell.
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SEA0400 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1] It has been

shown to have cardioprotective effects against myocardial ischemia-reperfusion injury.[1]

YM-244769 also inhibits the Na+/Ca2+ exchanger and shows a preference for the NCX3

isoform.[3] In cardiac myocytes, its potency against NCX1 is comparable to that of SEA0400.[2]

YM-244769 inhibits the Ca2+ entry mode of NCX more potently than the Ca2+ exit mode.[2]
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Click to download full resolution via product page

Caption: Signaling pathways of SEA0400 and YM-244769.

Performance in Cardiac Models: A Comparative
Analysis
While direct head-to-head comparative studies are limited, the existing data allows for a

juxtaposition of their effects in key cardiac models.

Inhibition of Na+/Ca2+ Exchanger Current
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A key study directly compared the inhibitory potency of YM-244769 and SEA0400 on the NCX1

current in guinea pig cardiac ventricular myocytes. The results indicated that the potency of

YM-244769 as an NCX1 inhibitor is similar to that of SEA0400.[2]

Compound Model System Parameter Value Reference

SEA0400

Guinea-pig

ventricular

myocytes

EC50 (inward

NCX current)
40 nM [1]

Guinea-pig

ventricular

myocytes

EC50 (outward

NCX current)
32 nM [1]

Mouse

ventricular

myocytes

EC50 (inward

NCX current)
31 nM [4]

Mouse

ventricular

myocytes

EC50 (outward

NCX current)
28 nM [4]

YM-244769

Guinea pig

cardiac

ventricular

myocytes

IC50

(bidirectional

outward INCX)

~0.1 µM [2]

Guinea pig

cardiac

ventricular

myocytes

IC50

(bidirectional

inward INCX)

~0.1 µM [2]

Guinea pig

cardiac

ventricular

myocytes

IC50

(unidirectional

outward INCX -

Ca2+ entry

mode)

0.05 µM [2]

Effects on Ischemia-Reperfusion Injury
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SEA0400 has been extensively studied in models of myocardial ischemia-reperfusion (I/R)

injury and has consistently demonstrated cardioprotective effects. It has been shown to reduce

calcium overload, a key contributor to I/R injury.[4]

Information on the effects of YM-244769 in cardiac I/R injury models is less prevalent in the

literature. While one study mentions its protective action under hypoxia/reoxygenation in the

heart, detailed quantitative data from cardiac-specific I/R models are not as readily available as

for SEA0400.

Effects on Cardiac Contractility
The inhibition of NCX can lead to an increase in intracellular calcium, which in turn can

enhance cardiac contractility. Studies have shown that SEA0400 can increase cell shortening

and the amplitude of Ca2+ transients in isolated rat myocytes, suggesting a positive inotropic

effect.[5] The effects of SEA0400 on Ca2+ transient amplitude and proarrhythmia have been

shown to be dependent on the NCX expression level.[6]

Data on the specific effects of YM-244769 on cardiac contractility in isolated heart or myocyte

preparations is limited in the currently available literature.

Experimental Protocols
Measurement of NCX Current in Isolated Ventricular
Myocytes
This protocol is a generalized representation based on methodologies described in the cited

literature.[1][2][4]

Experimental Workflow: NCX Current Measurement

Isolate Ventricular Myocytes Whole-cell Patch Clamp Apply External/Internal Solutions Record Membrane Currents Apply SEA0400 or YM-244769 Measure NCX Current Inhibition Data Analysis (IC50/EC50)

Click to download full resolution via product page

Caption: Workflow for NCX current measurement.
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1. Myocyte Isolation:

Hearts are excised from anesthetized animals (e.g., guinea pigs, mice, rats).

The heart is mounted on a Langendorff apparatus and retrogradely perfused with a Ca2+-

free buffer to stop contractions.

Enzymatic digestion is performed by perfusing with a solution containing collagenase and

protease.

The ventricles are minced and gently agitated to release individual myocytes.

Myocytes are filtered and stored in a high-K+ solution.

2. Electrophysiological Recording:

Whole-cell patch-clamp technique is used to record membrane currents.

Myocytes are placed in a perfusion chamber on an inverted microscope.

Patch pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing

specific ion concentrations and a Ca2+ indicator (e.g., Fura-2).

The external solution is perfused over the cell.

The membrane potential is held at a specific voltage (e.g., -40 mV).

NCX current (INCX) is elicited by applying voltage ramps or steps.

3. Drug Application:

SEA0400 or YM-244769 is dissolved in a suitable solvent (e.g., DMSO) and then diluted to

the desired concentrations in the external solution.

The drug-containing solution is perfused over the myocyte.

4. Data Analysis:

The amplitude of the INCX is measured before and after drug application.
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Concentration-response curves are generated to calculate the IC50 or EC50 values.

Conclusion
Both SEA0400 and YM-244769 are valuable pharmacological tools for studying the role of the

Na+/Ca2+ exchanger in cardiac physiology and pathophysiology.

SEA0400 is a well-characterized, potent, and selective NCX1 inhibitor with a substantial

body of literature supporting its cardioprotective effects in models of ischemia-reperfusion

injury. Its effects on cardiac contractility are also documented.

YM-244769 is another potent NCX inhibitor with similar potency to SEA0400 for NCX1 in

cardiac myocytes.[2] Its preferential inhibition of NCX3 may offer advantages in studies

where isoform selectivity is a key consideration, particularly in neuroscience research.

However, there is a relative scarcity of published data on its effects in cardiac-specific

models of ischemia-reperfusion and contractility.

The choice between SEA0400 and YM-244769 will depend on the specific research question.

For studies focused on the role of NCX1 in cardiac ischemia-reperfusion injury and contractility,

SEA0400 is a well-established and validated tool. For investigations where the differential roles

of NCX isoforms are of interest, YM-244769 provides a unique pharmacological profile. Further

head-to-head comparative studies are warranted to fully elucidate the nuanced differences

between these two important research compounds in various cardiac models.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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